4-Propoxy-2,3-dihydro-1H-inden-1-one

Description

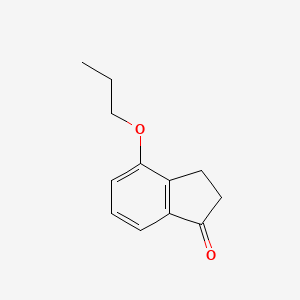

4-Propoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative characterized by a propoxy (-OCH₂CH₂CH₃) group at the 4-position of the indenone scaffold. The indenone core consists of a bicyclic structure with a ketone group at position 1 and a partially unsaturated six-membered ring. The propoxy substituent introduces steric bulk and moderate electron-donating effects, influencing the compound’s reactivity, solubility, and biological interactions.

Properties

CAS No. |

820238-22-0 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-propoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C12H14O2/c1-2-8-14-12-5-3-4-9-10(12)6-7-11(9)13/h3-5H,2,6-8H2,1H3 |

InChI Key |

KPTQUFFGBQHGDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC2=C1CCC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Position 4

- 4-Methoxy Derivative (e.g., 6-Chloro-2,3-dihydro-4-methoxy-1H-inden-1-one) The methoxy (-OCH₃) group at position 4 is smaller and more electron-donating than propoxy, enhancing resonance stabilization of the ketone. Key Difference: Propoxy’s longer alkyl chain may increase lipophilicity, favoring membrane permeability in biological systems compared to methoxy.

- 4-(Propan-2-yl) Derivative (FCY-302) FCY-302, (2E)-7-methyl-2-(phenylmethylidene)-4-(propan-2-yl)-2,3-dihydro-1H-inden-1-one, features an isopropyl group at position 4. This substituent is highly hydrophobic and sterically demanding, contributing to its antiproliferative activity against leukemia and myeloma cells .

Substituent Effects on Other Positions

- 5-Methoxy-2-(4-nitrobenzylidene) Derivative (9b) The methoxy group at position 5 and nitrobenzylidene moiety at position 2 create a conjugated system with strong electron-withdrawing effects. This structure is optimized for solid-state reactivity and has been used in opioid receptor studies .

3-Hydroxy-5-isopropyl-3-methyl Derivative

- Isolated from Croton oblongifolius, this compound exhibits allelopathic activity due to its hydroxyl and isopropyl groups at positions 3 and 5. The hydroxyl group increases hydrogen-bonding capacity, enhancing interactions with plant enzymes .

- Key Difference : The absence of a hydroxyl group in 4-propoxy-2,3-dihydro-1H-inden-1-one may reduce its phytotoxic effects but improve metabolic stability.

Complex Hybrid Structures

- (E)-5-Methoxy-2-(4-(1-(quinolin-4-yl)-1H-1,2,3-triazol-4-yl)benzylidene) Derivative (22) This hybrid compound integrates a quinoline-triazole moiety via a benzylidene linker. It acts as a dual-binding acetylcholinesterase inhibitor (IC₅₀ = 114 µM), leveraging the indanone core for π-stacking and the triazole for metal coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.